Phosphoric acid--4-benzyl-2,5-dimethylphenol (1/3)
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Overview
Description
Phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) is a chemical compound that belongs to the class of phenols It is characterized by the presence of a phosphoric acid group and a benzyl group attached to a dimethylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) typically involves the reaction of 4-benzyl-2,5-dimethylphenol with phosphoric acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The phenolic group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under specific conditions like acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols with different functional groups.
Scientific Research Applications
Phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) involves its interaction with specific molecular targets and pathways. The phosphoric acid group may participate in hydrogen bonding and electrostatic interactions, while the phenolic group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) include other phenolic compounds with different substituents, such as:
- 4-benzylphenol
- 2,5-dimethylphenol
- Phosphoric acid derivatives of other phenols
Uniqueness
Phosphoric acid–4-benzyl-2,5-dimethylphenol (1/3) is unique due to the specific combination of the phosphoric acid group and the benzyl-dimethylphenol structure
Properties
CAS No. |
62577-81-5 |
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Molecular Formula |
C45H51O7P |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
4-benzyl-2,5-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/3C15H16O.H3O4P/c3*1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13;1-5(2,3)4/h3*3-9,16H,10H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
FSDAYDHLDWFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2.OP(=O)(O)O |
Origin of Product |
United States |
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